ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichloroaniline or 2,5-dichlorobenzyl alcohol.
Substitution: Formation of various substituted glycinates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate can be compared with other similar compounds such as:
- Ethyl N-(2,6-dichlorophenyl)carbamate
- Ethyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,5-dichlorophenyl)carbamate
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Biological Activity
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis Methodology:
The compound is synthesized through the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate, typically using triethylamine as a base in dichloromethane at low temperatures (0-5°C) to manage exothermic reactions. The process can be scaled for industrial production while maintaining high yield and purity through recrystallization or chromatography .
Chemical Structure:
The chemical formula for this compound is C10H10Cl2NO3. Its structure features a dichlorophenyl group that is crucial for its biological activity.
This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor or activator, influencing biochemical pathways by binding to active sites on enzymes or receptors .
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of various glycine derivatives, revealing that modifications in the phenyl ring significantly affect their efficacy against common pathogens. The presence of electron-withdrawing groups like chlorine enhances activity by increasing lipophilicity and membrane permeability .
- Photoredox Reactions:
Comparative Analysis
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential enzyme inhibitor |
Ethyl N-(2-chlorophenyl)glycinate | Structure | Moderate antimicrobial activity |
Ethyl N-(2,4-dichlorophenyl)carbamate | Structure | Antimicrobial effects noted |
Properties
Molecular Formula |
C11H11Cl2NO3 |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
JDSIJRBVXPRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.